N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole is linked via an ethyl chain to an acetamide moiety containing a 2,5-dioxopyrrolidin-1-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may reduce steric hindrance.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3/c16-15(17,18)11-7-10(9-1-2-9)22(20-11)6-5-19-12(23)8-21-13(24)3-4-14(21)25/h7,9H,1-6,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVFGZGRXUZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition effects, based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and a pyrrolidine moiety. The molecular formula is , with a molecular weight of 373.36 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Antitumor Activity
Several studies have indicated that compounds containing the pyrazole ring exhibit significant antitumor properties. For instance, related pyrazolone derivatives have shown efficacy against Ehrlich ascites carcinoma (EAC) cells. In one study, compounds with similar structures demonstrated an increase in the percentage of life span (ILS) in treated mice compared to standard drugs like 5-fluorouracil .
| Compound | % Increase in Life Span |
|---|---|
| RA1 | 144.68 |
| RA4 | 153.90 |
| RA9 | 165.95 |
| RA6 | 24.32 |
The structure-activity relationship (SAR) indicates that modifications at the N-1 position of the pyrazolone ring enhance antitumor activity .
Antimicrobial Activity
The antimicrobial potential of N-substituted pyrazoles has also been documented. Studies involving various derivatives have shown promising results against a range of pathogens, suggesting that the incorporation of cyclopropyl and trifluoromethyl groups may enhance activity against specific bacterial strains .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of concurrent medications, necessitating careful consideration in therapeutic applications .
Case Studies
- Ehrlich Ascites Carcinoma Study : A study conducted on mice bearing EAC demonstrated that treatment with derivatives similar to this compound resulted in significant tumor regression and improved survival rates compared to control groups .
- Antimicrobial Screening : A series of tests were performed on various bacterial strains where the compound exhibited zones of inhibition comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies have shown that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes, mediators of inflammation .
Case Study:
A study utilized molecular docking to evaluate the binding affinity of this compound to 5-LOX, suggesting that modifications to its structure could enhance its inhibitory potency .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. The compound's structural features may contribute to its effectiveness against various microbial strains.
Data Table: Antimicrobial Efficacy
| Microbial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 20 |
The above table summarizes results from disc diffusion assays demonstrating the antimicrobial properties of similar pyrazole derivatives, providing a basis for further exploration of this compound's efficacy .
Drug Development
Given its structural complexity and biological activity, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can serve as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further optimization.
Research Insights:
Recent advances in the synthesis and functionalization of pyrazole derivatives highlight their versatility in drug design. The incorporation of various substituents can enhance pharmacological profiles, leading to more effective therapeutic agents .
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Lipophilicity Balance : The target compound’s dioxopyrrolidin group likely achieves a better solubility-lipophilicity profile than ’s fluorophenyl analog, which is critical for oral bioavailability .
- Metabolic Stability : The trifluoromethyl group in the target compound may confer greater resistance to oxidative metabolism compared to the difluoromethyl groups in Compound 189, extending half-life .
- Target Selectivity: The ethyl linker in the target compound could reduce off-target effects compared to ’s rigid pyridazinone-pyrrolidin scaffold, which might restrict binding to specific conformations of enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
